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Compound of Interest

Compound Name: H-D-Chg-OH.HCI

Cat. No.: B556054

In the realm of peptide-based therapeutics and drug discovery, the incorporation of non-natural
amino acids is a key strategy to enhance potency, stability, and bioavailability. Among the
diverse array of synthetic amino acids, D-Cyclohexylglycine hydrochloride (D-Chg) and
Cyclohexylalanine (Cha) are two prominent building blocks utilized to modulate the
physicochemical and biological properties of peptides. This guide provides a comprehensive
comparison of these two amino acids, supported by experimental data, detailed protocols, and
visual representations of their roles in peptide design for researchers, scientists, and drug
development professionals.

Physicochemical and Structural Properties

D-Cyclohexylglycine is a non-proteinogenic amino acid characterized by a cyclohexyl group
directly attached to the a-carbon, which imparts significant steric bulk and conformational
constraints.[1][2] Cyclohexylalanine, an analog of phenylalanine, features a cyclohexyl group
attached to the 3-carbon, offering increased hydrophobicity compared to its aromatic
counterpart.[3][4] The distinct positioning of the cyclohexyl moiety in these two amino acids
leads to different impacts on the peptide backbone and its interactions with biological targets.
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D-Cyclohexylglycine

Propert Cyclohexylalanine
HE hydrochloride y y

Abbreviation D-Chg Cha

Molecular Formula C8H16CINO2 C9H17NO2

Molecular Weight ( g/mol )

193.67 (hydrochloride) /
157.21 (free base)[1][5]

171.24[4][6]

Appearance

White to off-white
solid/powder[1]

White to off-white
solid/powder[6]

Melting Point (°C)

~256 (free base)[1]

Not specified

Hydrophobicity (Kyte-Doolittle

Scale)

Not specified

~3.1 (estimated)[4]

pKa (a-COOH)

~2.44 (predicted)[1]

~2.2 (predicted)[4]

pKa (a-NH3+)

Not specified

~9.7 (predicted)[4]

Key Structural Feature

Cyclohexyl group at the o-
carbon

Cyclohexyl group at the (3-
carbon

Impact on Peptide Conformation and Stability

The incorporation of both D-Chg and Cha can significantly influence the conformational

properties and metabolic stability of peptides.

D-Cyclohexylglycine (D-Chg): The bulky cyclohexyl group at the a-carbon restricts the rotation

of the peptide backbone, often inducing B-turn and helical conformations.[7] This

conformational rigidity can enhance binding affinity to target receptors and increase resistance

to enzymatic degradation by peptidases and proteinases.[1] Its D-configuration can further

enhance stability by making the peptide less recognizable to proteases that typically act on L-

amino acids.[8]

Cyclohexylalanine (Cha): The cyclohexyl side chain of Cha increases the hydrophobicity of the

peptide, which can drive specific folding patterns and improve interactions with hydrophobic

pockets of target proteins.[3][9] Replacing aromatic residues like phenylalanine with Cha can
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enhance metabolic stability by providing steric hindrance to proteases.[9][10] For example, in
apelin analogues, substituting leucine with Cha at a neprilysin cleavage site resulted in
significantly enhanced plasma half-life.[10][11]

Applications in Peptide Design and Drug Discovery

Both D-Chg and Cha have been successfully employed in the development of peptide-based
drugs with improved therapeutic profiles.

D-Cyclohexylglycine (D-Chg): A notable application of D-Chg is in the design of dipeptidyl
peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][12] The unique
structure of D-Chg allows for potent and selective inhibition of the DPP-IV enzyme.

Cyclohexylalanine (Cha): Cha has been widely used to enhance the pharmacokinetic and
pharmacodynamic properties of various peptides. For instance, its incorporation into apelin
analogues has led to potent and metabolically stable agonists of the apelin receptor, with
potential applications in cardiovascular diseases.[9][11][13] Furthermore, substituting leucine
with Cha in SNAIL1-derived peptides has shown to maintain potent inhibitory activity against
Lysine-Specific Demethylase 1 (LSD1).[9]

Quantitative Data on Performance

The following tables summarize key quantitative data from studies involving the incorporation of
Cyclohexylalanine into peptides. Direct comparative quantitative data for D-Cyclohexylglycine
in similar peptide contexts is not readily available in the cited literature.

Table 1: In Vivo Effects of Apelin-17 Analogues with L-Cha Substitution in Rodent Models[9]

. o Effect on Heart Effect on Blood
Peptide Analogue Modification
Rate Pressure

L-Cha and L-hArg Quick and stable
Analogue 10 o )

substitution increase

L-Cha and L-hArg Prolonged lowering
Analogue 12 o -

substitution effect
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Table 2: Inhibitory Activity of SNAIL1-Derived Peptides Against Lysine-Specific Demethylase 1
(LSD1)[9]

Peptide Modification IC50 (pM) Relative Activity
SNAIL1 1-16 (parent) - ~10 1.0

) ) Leucine at position 5 Potent inhibition
Peptide 2j ~1.0

substituted with L-Cha  (similar to parent)

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Cyclohexylalanine
into a Peptide Sequence via Solid-Phase Peptide
Synthesis (SPPS)[10]

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing 3-
Cyclohexyl-L-alanine.

Materials and Reagents:

Rink Amide resin

e Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha-OH)

e Other Fmoc-protected amino acids

e N,N-Dimethylformamide (DMF), peptide synthesis grade

¢ Dichloromethane (DCM), peptide synthesis grade

e 20% Piperidine in DMF

e HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
o DIPEA (N,N-Diisopropylethylamine)

e TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
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e Cold diethyl ether
Procedure:
o Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and
then treat again for 15-20 minutes. Wash the resin thoroughly with DMF.

e Amino Acid Coupling (Incorporation of Fmoc-L-Cha-OH):

[e]

In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Cha-OH and 3-4 equivalents of
HBTU in DMF.

[e]

Add 6-8 equivalents of DIPEA to activate the amino acid solution.

o

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

Wash the resin with DMF and DCM.

[¢]

» Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide
sequence.

o Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection
(step 2).

» Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at
room temperature.

o Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate
to cold diethyl ether.

« Purification: Purify the peptide using preparative reversed-phase high-performance liquid
chromatography (RP-HPLC).[9]

Protocol 2: General Serum Stability Assay[4]

This assay evaluates the stability of a peptide in the presence of serum proteases.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_3_Cyclohexyl_L_alanine_as_a_Building_Block_in_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Procedure:

o Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g.,
PBS).

e Incubation: Incubate the peptide solution (e.g., at a final concentration of 100 uM) with
human or rat serum (e.g., 50% v/v) at 37°C.

» Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction
mixture.

e Quenching: Stop the enzymatic reaction by adding an excess of a protein-precipitating agent
(e.g., ice-cold acetonitrile).

e Analysis: Analyze the remaining amount of intact peptide at each time point by RP-HPLC or
LC-MS.

Visualizations
Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an apelin
analogue containing Cyclohexylalanine to the apelin receptor (APJ), a G-protein coupled
receptor.
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Caption: Apelin Receptor (APJ) Signaling Cascade.[9]

Experimental Workflow

This diagram outlines the general workflow for solid-phase peptide synthesis (SPPS)
incorporating a non-natural amino acid like D-Chg or Cha.
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Caption: Solid-Phase Peptide Synthesis Workflow.
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Logical Relationship

The following diagram illustrates the logical relationship between the structural features of
Cyclohexylalanine and its impact on peptide properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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